2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-component reactions, cyclization processes, and sometimes the use of protective groups to achieve high yields and selectivity. For example, studies on similar compounds have demonstrated the use of catalyzed reactions to facilitate the formation of quinoline cores and subsequent modifications to introduce various functional groups, including chloro substituents and alkenyl chains (Khusnutdinov et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, nuclear magnetic resonance (NMR), and spectroscopic methods. These techniques provide insights into the polymorphism, molecular conformation, and intermolecular interactions present in the compound. For instance, a study on a structurally related compound utilized spectroscopic and diffractometric techniques to elucidate the polymorphic forms, showcasing the subtle differences in molecular structure that can significantly affect the physical properties of the compound (Vogt et al., 2013).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions are pivotal in modifying the chemical structure to introduce new functional groups or to alter existing ones, thereby tailoring the compound’s chemical properties for specific applications. The reactivity of these compounds towards different reagents and conditions highlights the versatility and potential utility of quinoline derivatives in synthetic chemistry (Mamedov et al., 1991).
Physical Properties Analysis
The physical properties of quinoline derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. Polymorphism, in particular, can significantly affect the solubility and stability of these compounds. Detailed studies on related compounds have shown how minor differences in crystal structure can lead to different physical properties, which is crucial for the development of pharmaceutical formulations (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as acidity, basicity, and reactivity towards various chemical agents, are central to their application in chemical syntheses and pharmaceutical development. Studies on similar compounds provide insights into their reactivity patterns, highlighting the influence of substituents on their chemical behavior. For example, the presence of electron-donating or withdrawing groups can significantly impact the compound's reactivity, stability, and interaction with biological targets (Soural et al., 2006).
Scientific Research Applications
Anticancer and Anti-inflammatory Activities : Quinolinyl chalcone derivatives, including this compound, have shown potential in anticancer and anti-inflammatory applications. One study highlighted a specific derivative, SGCH 9, for its significant reduction in rat paw oedema (Kotra, Ganapaty, & Adapa, 2010).
Leukotriene D4 Antagonist : This compound has been identified as a leukotriene D4 antagonist. It has been used in pharmaceutical preparations and biological samples, particularly in high-performance liquid chromatography (HPLC) assays with UV and fluorescence detection (Bedard & Cotton, 1989).
Chiral Intermediate in Antidepressant Synthesis : The yeast reductase YOL151W can generate the (S)-alcohol form of this compound, which is a chiral intermediate in the synthesis of antidepressant drugs (Choi et al., 2010).
Synthesis of 2-Phenylquinoline and Derivatives : This compound is used in a novel synthetic method for 2-Phenylquinoline and its derivatives, as demonstrated in a study focusing on the multicomponent reaction catalyzed by FeCl3·6H2O (Khusnutdinov et al., 2016).
Catalyst for Ketone Reduction : It has also been used as a catalyst for ketone reduction in scientific research, specifically in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts (Facchetti et al., 2016).
LTD4 Receptor Studies : An [125I]-labelled derivative of the compound has been identified as a useful tool for LTD4 receptor studies (Li et al., 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHIDKYITZZTLA-FCPABOFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol | |
CAS RN |
287930-77-2, 142569-70-8 | |
Record name | 2-[2-[3(S)-[3-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]phenyl-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287930-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Montelukast alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287930772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONTELUKAST ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA9LM1I3YM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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